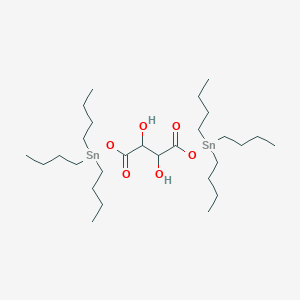
Tri-n-butyltin tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-n-butyltin tartrate is an organotin compound that has garnered attention due to its unique chemical properties and applications. It is a derivative of tributyltin, which is known for its use in various industrial and research applications. The compound is characterized by the presence of three butyl groups attached to a tin atom, which is further bonded to a tartrate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri-n-butyltin tartrate can be synthesized through the reaction of tributyltin chloride with tartaric acid. The reaction typically involves the use of a solvent such as toluene or benzene, and the process is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Bu3SnCl+C4H6O6→Bu3SnO2C4H4O4+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tri-n-butyltin tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Tri-n-butyltin tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in certain polymerization processes.
Biology: The compound is studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of antifouling paints, stabilizers for polyvinyl chloride, and as a biocide in various applications.
Mecanismo De Acción
The mechanism of action of tri-n-butyltin tartrate involves its interaction with cellular components, particularly enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound can also interact with nuclear receptors, affecting gene expression and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin acetate
Comparison
Tri-n-butyltin tartrate is unique in its structure due to the presence of the tartrate moiety, which imparts different chemical and biological properties compared to other tributyltin compounds. For instance, it has different solubility characteristics and reactivity profiles, making it suitable for specific applications where other tributyltin compounds may not be effective.
Propiedades
Fórmula molecular |
C28H58O6Sn2 |
|---|---|
Peso molecular |
728.2 g/mol |
Nombre IUPAC |
bis(tributylstannyl) 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.6C4H9.2Sn/c5-1(3(7)8)2(6)4(9)10;6*1-3-4-2;;/h1-2,5-6H,(H,7,8)(H,9,10);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
LPCUQBOISBHMKN-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C(=O)O[Sn](CCCC)(CCCC)CCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


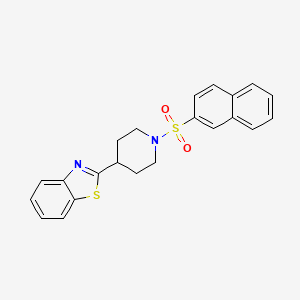
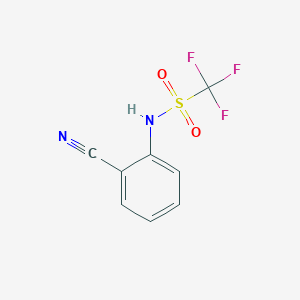
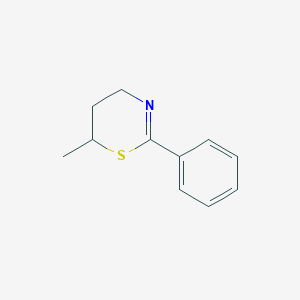
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)
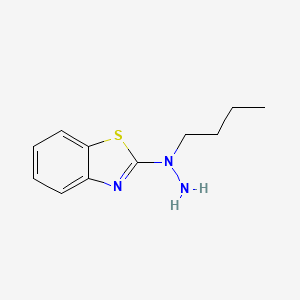
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)

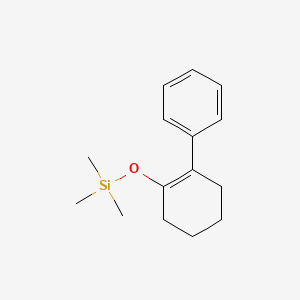
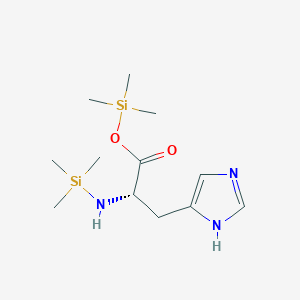
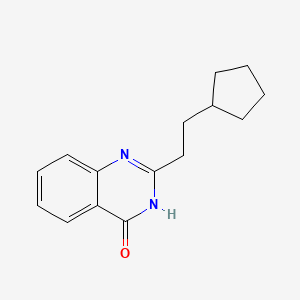

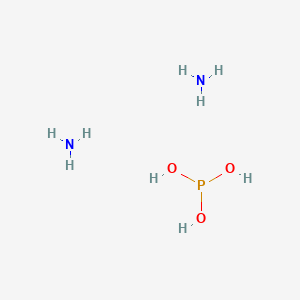
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
